![molecular formula C12H11BrN2O3 B3093359 Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate CAS No. 1242938-32-4](/img/structure/B3093359.png)
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, or EBPHPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a compound with a relatively low molecular weight and a relatively high solubility in water, making it an attractive option for researchers. EBPHPC has been used in a variety of studies, from biochemical and physiological effects to laboratory experiments and drug development.
Scientific Research Applications
Microwave-Assisted Amidation
Microwave-assisted synthesis methods have utilized ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, a closely related compound, demonstrating its applicability in producing carboxamides under microwave conditions. This method provides a straightforward and efficient approach to synthesize carboxamide derivatives, highlighting the compound's versatility in facilitating the formation of various organic compounds (M. Milosevic et al., 2015).
Radical Cyclization Applications
In another study, 2-(2-Bromophenyl)ethyl groups, which share structural similarities with the compound of interest, were employed as radical precursors in cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. This research underlines the compound's potential as a building block in the construction of complex molecular architectures, which could be beneficial in developing new materials or pharmaceuticals (S. M. Allin et al., 2005).
Synthesis of Condensed Pyrazoles
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized in cross-coupling reactions to yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, lead to various condensed pyrazoles. This study showcases the compound's role in facilitating the synthesis of heterocyclic compounds, which are significant in medicinal chemistry and material science (Eglė Arbačiauskienė et al., 2011).
Potential NLO Materials
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has explored their optical nonlinearity, identifying specific derivatives as potential candidates for optical limiting applications. This indicates the compound's relevance in the development of materials for optical technologies (B. Chandrakantha et al., 2013).
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-3-oxo-1H-pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMFBCLZALGPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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